Methyl 4-amino-3-(oxolan-3-yloxy)benzoate Methyl 4-amino-3-(oxolan-3-yloxy)benzoate
Brand Name: Vulcanchem
CAS No.: 917909-45-6
VCID: VC2688610
InChI: InChI=1S/C12H15NO4/c1-15-12(14)8-2-3-10(13)11(6-8)17-9-4-5-16-7-9/h2-3,6,9H,4-5,7,13H2,1H3
SMILES: COC(=O)C1=CC(=C(C=C1)N)OC2CCOC2
Molecular Formula: C12H15NO4
Molecular Weight: 237.25 g/mol

Methyl 4-amino-3-(oxolan-3-yloxy)benzoate

CAS No.: 917909-45-6

Cat. No.: VC2688610

Molecular Formula: C12H15NO4

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-amino-3-(oxolan-3-yloxy)benzoate - 917909-45-6

Specification

CAS No. 917909-45-6
Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
IUPAC Name methyl 4-amino-3-(oxolan-3-yloxy)benzoate
Standard InChI InChI=1S/C12H15NO4/c1-15-12(14)8-2-3-10(13)11(6-8)17-9-4-5-16-7-9/h2-3,6,9H,4-5,7,13H2,1H3
Standard InChI Key WVSKHFLOQRZEFQ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C=C1)N)OC2CCOC2
Canonical SMILES COC(=O)C1=CC(=C(C=C1)N)OC2CCOC2

Introduction

Methyl 4-amino-3-(oxolan-3-yloxy)benzoate is a complex organic compound characterized by its unique structural features, including an amino group and an oxolane (tetrahydrofuran) moiety attached to a benzoate structure. The molecular formula of this compound is C12H15NO4, indicating a combination of aromatic and aliphatic functionalities . This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its potential biological activities and chemical reactivity.

Synthesis and Preparation

The synthesis of methyl 4-amino-3-(oxolan-3-yloxy)benzoate typically involves multiple steps, which may include:

  • Starting Material Preparation: Synthesis of the benzoic acid derivative.

  • Esterification: Conversion of the carboxylic acid group to a methyl ester.

  • Introduction of the Oxolane Moiety: Attachment of the tetrahydrofuran ring to the aromatic structure.

These steps require careful control of reaction conditions and reagents to achieve high yields and purity.

Biological Activity and Applications

The biological activity of methyl 4-amino-3-(oxolan-3-yloxy)benzoate is attributed to its structural features, which enable interactions with biological targets. Potential applications include:

  • Pharmaceuticals: As a building block for drug development due to its ability to interact with enzymes and receptors.

  • Agrochemicals: Possible use in pest control or plant growth regulation.

FieldPotential Application
PharmaceuticalsDrug Development
AgrochemicalsPest Control or Plant Growth Regulation

Comparison with Similar Compounds

Methyl 4-amino-3-(oxolan-3-yloxy)benzoate can be compared with other compounds that share similar structural features but differ in functionality:

Compound NameStructural FeaturesUnique Aspects
Methyl 4-amino-3-methylbenzoateContains a methyl group on the aromatic ringKnown for antimicrobial properties
Methyl 4-nitrobenzoateContains a nitro groupUsed in organic synthesis as an intermediate
Methyl 3-amino-4-methylbenzoateSimilar structureExhibits anti-inflammatory activity

The unique combination of an oxolane ring and an amino group in methyl 4-amino-3-(oxolan-3-yloxy)benzoate enhances its solubility and biological activity compared to other similar compounds.

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